Introduction: The Significance of the 2-(4-Fluorophenyl)piperidine Scaffold
Introduction: The Significance of the 2-(4-Fluorophenyl)piperidine Scaffold
An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to participate in diverse molecular interactions make it a highly versatile scaffold in therapeutic design.[1][2] When substituted with an aryl group at the 2-position, the resulting 2-arylpiperidine motif becomes a key pharmacophore in agents targeting the central nervous system (CNS), among other disease areas.[3]
This guide focuses on a specific, high-value derivative: 2-(4-Fluorophenyl)piperidine. The strategic introduction of a fluorine atom onto the phenyl ring is a common tactic in drug design to modulate key physicochemical properties. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve blood-brain barrier penetration, and alter electronic properties to fine-tune binding affinity with biological targets.[4][5] Consequently, 2-(4-Fluorophenyl)piperidine serves as a critical intermediate and structural core for a range of investigational compounds and established drugs, particularly those targeting neurological disorders.[4]
This document provides a comprehensive overview of the core chemical properties of 2-(4-Fluorophenyl)piperidine, offering field-proven insights into its synthesis, reactivity, and characterization. It is intended to serve as a practical resource for scientists engaged in discovery, process development, and medicinal chemistry.
Part 1: Core Chemical and Physical Properties
A foundational understanding of a molecule's intrinsic properties is paramount for its effective application in research and development. The data presented below, derived from predictive models and data from closely related analogs, provides a baseline for experimental design.
Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)piperidine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FN | [6][7] |
| Molecular Weight | 179.23 g/mol | [6][7] |
| Boiling Point | 256.0 ± 33.0 °C (Predicted) | [6][7] |
| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 9.65 ± 0.10 (Predicted) | [7] |
| Appearance | Colorless oil (as free base) | [8] |
Note: The hydrochloride salt is often utilized in pharmaceutical contexts to improve stability, solubility, and handling properties.[4]
Part 2: Spectroscopic Profile for Structural Verification
Unambiguous characterization is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for 2-(4-Fluorophenyl)piperidine, which are crucial for confirming its identity and purity after synthesis or during its use in further reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center at C2 and the conformational rigidity of the piperidine ring.
-
Aromatic Region (approx. 7.0-7.3 ppm): The 4-fluorophenyl group will typically present as two multiplets (or a pair of doublets of doublets) characteristic of a 1,4-disubstituted benzene ring, integrating to 4 protons.
-
Benzylic Proton (C2-H): A multiplet between 3.5-4.0 ppm, coupled to the adjacent protons on the piperidine ring.
-
Piperidine Ring Protons: A series of complex, overlapping multiplets between approximately 1.5-3.2 ppm, corresponding to the remaining 9 protons on the piperidine ring (including the N-H proton). The N-H proton signal may be broad and its chemical shift can be concentration and solvent dependent.
-
-
¹³C NMR: The carbon spectrum will reflect the 11 unique carbon environments.
-
Aromatic Carbons: Four signals are expected in the aromatic region (~115-165 ppm). The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant.
-
Piperidine Carbons: Signals corresponding to the five carbons of the piperidine ring will appear in the aliphatic region (~25-60 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ is characteristic of the secondary amine.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will be observed just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring stretching will produce sharp peaks in the 1500-1600 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption band for the C-F bond is expected in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z = 179. The fragmentation pattern would likely involve the loss of the fluorophenyl group or fragmentation of the piperidine ring, which is a common pathway for piperidine alkaloids.[9] Electrospray Ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺ at m/z = 180.[8]
Part 3: Synthesis Strategies and Methodologies
The synthesis of 2-arylpiperidines is a well-explored area of organic chemistry, with several robust strategies available. The choice of method often depends on the desired scale, available starting materials, and the need for stereochemical control.
Caption: Key synthetic routes to 2-(4-Fluorophenyl)piperidine.
The most direct and commonly employed method for the synthesis of racemic 2-(4-Fluorophenyl)piperidine is the catalytic hydrogenation of the corresponding pyridine precursor.[10]
Protocol: Synthesis via Catalytic Hydrogenation
This protocol is based on established procedures for the reduction of 2-arylpyridines.[8]
Objective: To synthesize 2-(4-Fluorophenyl)piperidine from 2-(4-Fluorophenyl)pyridine via palladium-catalyzed hydrogenation.
Materials:
-
2-(4-Fluorophenyl)pyridine
-
Methanol (MeOH), anhydrous
-
Palladium on carbon (10% Pd/C) or Palladium hydroxide on carbon (20% Pd(OH)₂)
-
Hydrogen gas (H₂) source
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Standard glassware for inert atmosphere reactions and hydrogenation
Procedure:
-
Reactor Setup: A suitable hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation) is charged with 2-(4-Fluorophenyl)pyridine (1.0 eq).
-
Solvent Addition: Anhydrous methanol is added to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Inerting: The vessel is purged thoroughly with an inert gas (N₂ or Ar) to remove all oxygen. This is a critical safety step, as hydrogen and palladium catalysts can be pyrophoric in the presence of air.
-
Catalyst Addition: The palladium catalyst (typically 5-10 mol%) is added to the solution under a positive pressure of inert gas. Causality: The catalyst provides a surface for the heterogenous reaction, adsorbing both hydrogen and the pyridine ring to facilitate the reduction.
-
Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (repeated 3 times). The reaction is then stirred vigorously under a positive pressure of H₂ (e.g., 50 psi or balloon pressure) at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed (typically 24-48 hours).
-
Workup: a. The vessel is carefully purged again with inert gas to remove all residual hydrogen. b. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional methanol. Trustworthiness: This step ensures no residual catalyst, which could interfere with subsequent reactions or biological assays, remains in the product. c. The combined filtrate is concentrated under reduced pressure to yield the crude product, typically as a colorless oil.
-
Purification: If necessary, the product can be further purified by column chromatography or distillation. For many applications, the crude product is of sufficient purity.
Part 4: Reactivity and Synthetic Utility
The synthetic value of 2-(4-Fluorophenyl)piperidine lies in its potential for further functionalization at two key sites: the nitrogen atom and the C2 benzylic carbon.
Caption: Key reactive sites for functionalization.
-
N-Functionalization: The secondary amine is nucleophilic and readily undergoes standard reactions such as alkylation, acylation, and reductive amination. A crucial reaction for enabling C2-functionalization is the protection of the nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group.[3]
-
C2-Functionalization via Lithiation: The proton at the C2 position is benzylic and thus significantly more acidic than other C-H bonds on the piperidine ring. Upon N-Boc protection, this C2 proton can be selectively removed by a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C).[3][11]
-
Causality & Expertise: The N-Boc group is essential. It serves to increase the kinetic acidity of the adjacent C2 proton and directs the organolithium base via coordination. The resulting organolithium intermediate is configurationally stable at low temperatures, which allows for stereoselective quenching with an electrophile.[3] This strategy is a powerful tool for synthesizing highly substituted, enantioenriched 2,2-disubstituted piperidines, which are valuable in drug discovery.[3][11]
-
Part 5: Biological Context and Applications in Drug Discovery
The 2-(4-fluorophenyl)piperidine moiety is a key structural element in molecules designed to interact with CNS targets. Its derivatives have shown a wide range of pharmacological activities.[1][12]
-
Antipsychotic Agents: The piperidine scaffold is found in numerous antipsychotic drugs. Derivatives of fluorophenyl-piperidine have been investigated for their potential to modulate dopamine and serotonin receptors, which are key targets in the treatment of psychosis.[13][14]
-
NK₁ Receptor Antagonists: The 2-arylpiperidine structure is central to the design of potent neurokinin-1 (NK₁) receptor antagonists, which have applications as antidepressants and antiemetics.[3]
-
Ion Channel Modulators: Fluorophenyl piperidine derivatives have been explored as modulators of various ion channels, including T-type calcium channels.[5]
-
Enzyme Inhibitors: The scaffold has been incorporated into inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP).[3]
The role of 2-(4-Fluorophenyl)piperidine is primarily as a foundational building block. Its strategic use allows medicinal chemists to construct complex molecules with tailored pharmacological profiles, leveraging the beneficial properties imparted by both the piperidine ring and the fluorophenyl substituent.[2][4]
Conclusion
2-(4-Fluorophenyl)piperidine is more than a simple chemical intermediate; it is a versatile and powerful scaffold for modern drug discovery. Its chemical properties—from its predictable spectroscopic signature to its well-defined reactivity at both the nitrogen and C2 positions—make it an invaluable tool for researchers. A thorough understanding of its synthesis and reactivity, particularly the nuanced chemistry of directed lithiation, empowers scientists to rationally design and construct novel, complex, and potent therapeutic agents targeting a wide spectrum of human diseases.
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Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]
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Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: European Journal of Medicinal Chemistry URL: [Link]
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